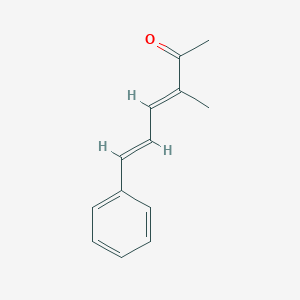
3,5-Hexadien-2-one, 3-methyl-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Hexadien-2-one, 3-methyl-6-phenyl- is an organic compound with the molecular formula C13H14O. It is a yellow liquid with a distinctive aromatic odor. This compound is soluble in organic solvents such as ethanol and dimethylformamide .
Vorbereitungsmethoden
The preparation of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- can be achieved through various synthetic routes. One common method involves the synthesis of precursor compounds under appropriate reaction conditions, followed by an amidation reaction in an amide solvent to convert the precursor into the target compound . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3,5-Hexadien-2-one, 3-methyl-6-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl group.
Wissenschaftliche Forschungsanwendungen
Fragrance Industry
Cinnamylidene acetone is primarily recognized for its use in the fragrance industry. However, recent assessments by the International Fragrance Association (IFRA) have led to a prohibition on its use due to safety concerns. The Expert Panel for Fragrance Safety has recommended against using this compound in fragrance formulations until further data is available to support its safe application . This highlights the importance of ongoing research and evaluation of fragrance ingredients to ensure consumer safety.
Analytical Chemistry
The compound is utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). A study demonstrated that 3,5-Hexadien-2-one, 3-methyl-6-phenyl- can be effectively separated using a Newcrom R1 HPLC column. The method employs a mobile phase consisting of acetonitrile and water, with phosphoric acid for standard applications, while formic acid is recommended for mass spectrometry compatibility . This technique is scalable and suitable for isolating impurities in preparative separation processes, making it valuable for pharmacokinetic studies.
A notable case study involved the reduction of (3E,5E)-6-Phenyl-3,5-hexadien-2-one using silica gel. This reaction demonstrated the compound's versatility and potential for modification in synthetic organic chemistry . Additionally, ongoing research continues to explore its applications in various chemical reactions and formulations.
Wirkmechanismus
The mechanism of action of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the specific molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
3,5-Hexadien-2-one, 3-methyl-6-phenyl- can be compared with similar compounds such as:
6-Phenyl-3,5-hexadien-2-one: This compound has a similar structure but lacks the methyl group at the 3-position.
3,5-Heptadien-2-one, 6-methyl-: This compound has an additional carbon in the chain, making it a heptadienone instead of a hexadienone
The uniqueness of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- lies in its specific substitution pattern, which influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
19520-38-8 |
|---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(3E,5E)-3-methyl-6-phenylhexa-3,5-dien-2-one |
InChI |
InChI=1S/C13H14O/c1-11(12(2)14)7-6-10-13-8-4-3-5-9-13/h3-10H,1-2H3/b10-6+,11-7+ |
InChI-Schlüssel |
CGIJXXFGNLODHX-JMQWPVDRSA-N |
SMILES |
CC(=CC=CC1=CC=CC=C1)C(=O)C |
Isomerische SMILES |
C/C(=C\C=C\C1=CC=CC=C1)/C(=O)C |
Kanonische SMILES |
CC(=CC=CC1=CC=CC=C1)C(=O)C |
Key on ui other cas no. |
19520-38-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















